

# 4-Phenyl-1H-imidazol-2-amine hemisulfate CAS number 160072-56-0

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## Compound of Interest

Compound Name: 4-Phenyl-1H-imidazol-2-amine  
hemisulfate

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An In-Depth Technical Guide to **4-Phenyl-1H-imidazol-2-amine Hemisulfate** (CAS 160072-56-0)

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a comprehensive overview of **4-Phenyl-1H-imidazol-2-amine hemisulfate** (CAS 160072-56-0), a representative of the highly significant 2-aminoimidazole chemical scaffold. The 2-aminoimidazole moiety is recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in natural products and its ability to serve as a versatile pharmacophore for a wide array of biological targets.<sup>[1][2]</sup> This document synthesizes critical information on the compound's synthesis, physicochemical properties, safety considerations, potential pharmacological applications, and analytical methodologies. By integrating field-proven insights and detailed protocols, this guide serves as a vital resource for researchers leveraging this scaffold in drug discovery and development programs.

## The 2-Amino-4-phenylimidazole Scaffold: A Cornerstone in Medicinal Chemistry

The imidazole ring system is a fundamental building block in numerous bioactive molecules, including the essential amino acid histidine.<sup>[3]</sup> The 2-aminoimidazole variant, in particular, has

garnered immense interest from the scientific community for its remarkable versatility and wide spectrum of biological activities. Derivatives of this core structure have been successfully developed as anti-bacterial, anti-fungal, anti-viral, anti-inflammatory, and anti-cancer agents.[\[1\]](#) [\[2\]](#)

The strategic placement of a phenyl group at the 4-position and an amine at the 2-position creates a molecule with a unique electronic and steric profile, enabling it to interact with a diverse range of protein targets. This inherent promiscuity is not a drawback but rather a key advantage, allowing for the development of potent and selective ligands through targeted chemical modification. Research has demonstrated that this scaffold can be tailored to target G-protein coupled receptors (GPCRs), enzymes, and ion channels, making it a valuable starting point for drug discovery campaigns against numerous diseases.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) 4-Phenyl-1H-imidazol-2-amine, available as its hemisulfate salt for improved stability and handling, represents a foundational intermediate for accessing this rich chemical space.

## Physicochemical Properties and Safety

While specific, verified physicochemical data for the hemisulfate salt (CAS 160072-56-0) is not extensively documented in publicly available literature, the properties of the core imidazole structure and related analogs can provide valuable guidance.

Table 1: General Physicochemical and Safety Data for Related Imidazole Compounds

Property	Value / Information	Source
Appearance	Typically a white to yellow solid.	[8]
Molecular Formula	<chem>C9H9N3</chem> · 0.5 <chem>H2SO4</chem>	-
Molecular Weight	208.25 g/mol	-
Boiling Point	~255 - 256 °C (for imidazole base)	[8]
Melting Point	86 - 90 °C (for imidazole base)	[8]
Solubility	Expected to be soluble in water and polar organic solvents like DMSO and DMF.	General chemical principles

| Primary Hazards | Harmful if swallowed. Causes severe skin burns and eye damage. May cause respiratory irritation. Suspected of damaging fertility or the unborn child. | [8][9][10] |

## Safety, Handling, and Storage

As a Senior Application Scientist, I cannot overstate the importance of rigorous safety protocols. The following guidelines are synthesized from safety data sheets for structurally related imidazole compounds and represent best practices for laboratory handling. [8][9][10][11]

- Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. [9][11]
- First Aid Measures:
  - Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [8][10]
  - Skin Contact: Remove all contaminated clothing and rinse the skin with copious amounts of water for at least 15 minutes. A physician should be consulted. [9]

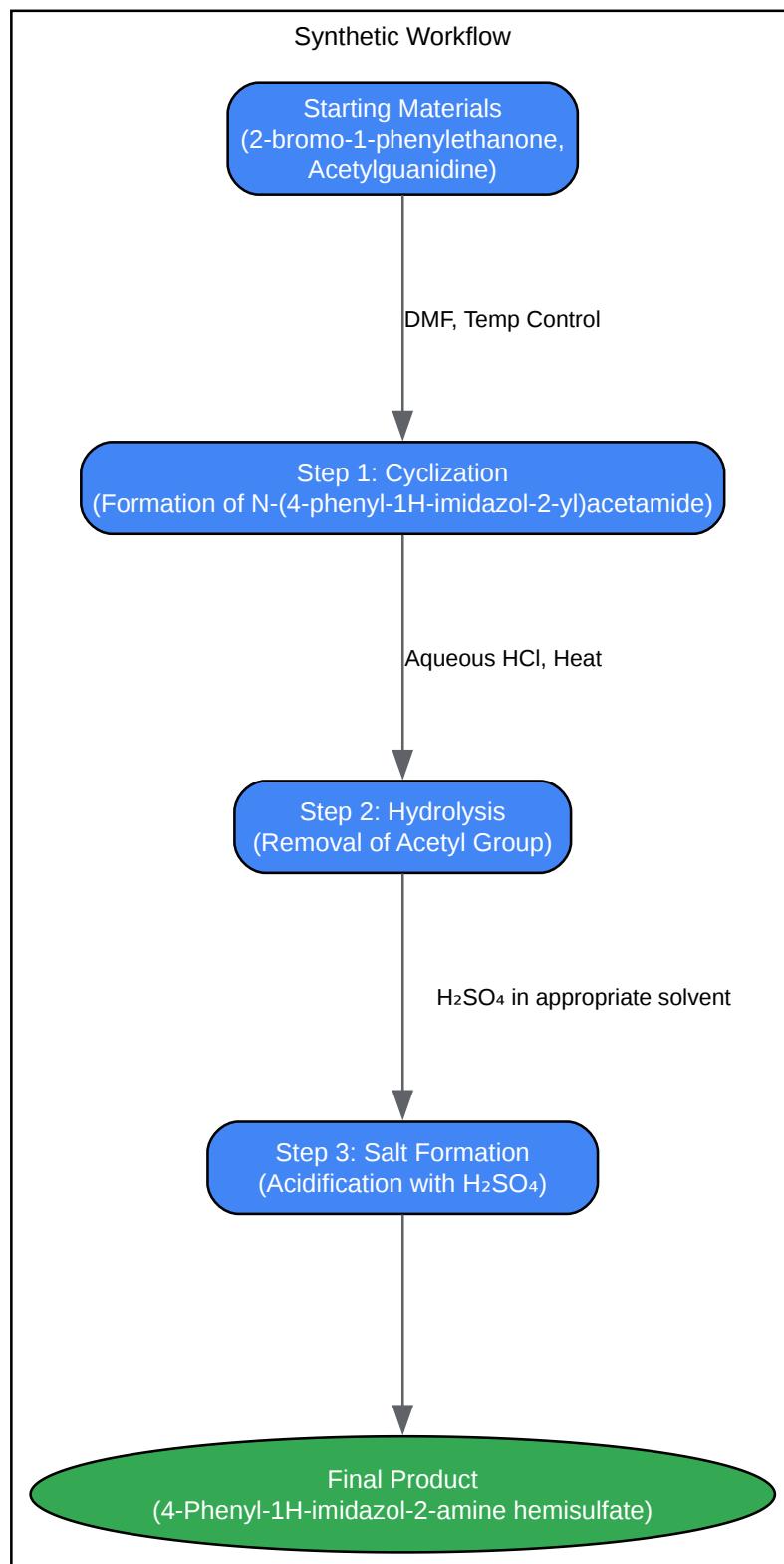
- Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8]
- Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[9][10]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep locked up and away from incompatible materials such as strong oxidizing agents and strong acids.[9][12]

## Synthesis and Manufacturing Strategy

A robust and scalable synthetic route is paramount for the successful application of any chemical intermediate. The most common and efficient strategy for constructing the 2-amino-4-phenylimidazole core involves the cyclocondensation of an  $\alpha$ -haloketone with a guanidine derivative.

## Retrosynthetic Analysis and Workflow

The synthesis can be logically disconnected to two primary starting materials: 2-bromo-1-phenylethanone (an  $\alpha$ -haloketone) and a protected guanidine. Using a protected guanidine, such as acetylguanidine, is a critical experimental choice. Unprotected guanidine can lead to the formation of significant by-products, including imidazo[1,2-a]imidazoles, which complicates purification and severely reduces the yield of the desired product.[1] The subsequent hydrolysis of the acetyl protecting group unmasks the 2-amino functionality, which can then be protonated with sulfuric acid to yield the final hemisulfate salt.



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Caption: High-level workflow for the synthesis of **4-Phenyl-1H-imidazol-2-amine hemisulfate**.

## Detailed Step-by-Step Synthetic Protocol

The following protocol is adapted from a validated, large-scale synthesis of a closely related analog and serves as a reliable method for producing the core amine.[\[1\]](#)[\[2\]](#)

### Step 1: Synthesis of N-(4-phenyl-1H-imidazol-2-yl)acetamide (Cyclization)

- **Reactor Setup:** Equip a three-necked flask with a mechanical stirrer, a dropping funnel, and a thermometer.
- **Charge Reagents:** Add acetylguanidine (2.0 equivalents) and N,N-Dimethylformamide (DMF, ~4 volumes) to the flask.
- **Controlled Addition:** Cool the mixture in a water bath. Prepare a solution of 2-bromo-1-phenylethanone (1.0 equivalent) in DMF (~1 volume). Add this solution dropwise to the acetylguanidine mixture over approximately 4 hours, ensuring the internal temperature is maintained below 30 °C.
  - **Causality Insight:** The slow, controlled addition is crucial to manage the exothermic nature of the reaction and prevent the formation of the 2,6-diphenyl-1H-imidazo[1,2-a]imidazole by-product.[\[1\]](#)
- **Reaction Monitoring:** Stir the reaction at room temperature for an additional 3.5 hours. Monitor the reaction completion by Thin-Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (20:1).
- **Isolation:** Upon completion, a white solid will precipitate. Collect the solid by filtration, wash thoroughly with dichloromethane and then water to remove unreacted starting materials and DMF.
- **Drying:** Dry the resulting white solid under vacuum to yield N-(4-phenyl-1H-imidazol-2-yl)acetamide.

### Step 2: Synthesis of 4-Phenyl-1H-imidazol-2-amine (Hydrolysis)

- **Setup:** In a flask equipped with a reflux condenser, add the N-(4-phenyl-1H-imidazol-2-yl)acetamide from Step 1.

- Hydrolysis: Add 6 M aqueous hydrochloric acid (~5 volumes) and heat the mixture to 80-90 °C for 2-3 hours, or until TLC indicates the complete consumption of the starting material.
- Work-up: Cool the reaction mixture to room temperature. Carefully adjust the pH to >12 with a concentrated NaOH solution while cooling in an ice bath.
- Extraction: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure to yield the free base, 4-Phenyl-1H-imidazol-2-amine.

#### Step 3: Formation of **4-Phenyl-1H-imidazol-2-amine Hemisulfate** (Salt Formation)

- Dissolution: Dissolve the free base from Step 2 in a suitable solvent such as isopropanol or ethanol.
- Acidification: Slowly add a solution of sulfuric acid (0.5 equivalents) in the same solvent.
- Precipitation & Isolation: The hemisulfate salt will precipitate out of the solution. Stir for a period to ensure complete precipitation, then collect the solid by filtration.
- Drying: Wash the filter cake with a small amount of cold solvent and dry under vacuum to obtain the final product.

## Pharmacological Profile and Potential Applications

The true value of the 4-Phenyl-1H-imidazol-2-amine scaffold lies in its demonstrated ability to interact with a multitude of high-value biological targets implicated in human disease.

Table 2: Documented Biological Targets for the Imidazole Scaffold

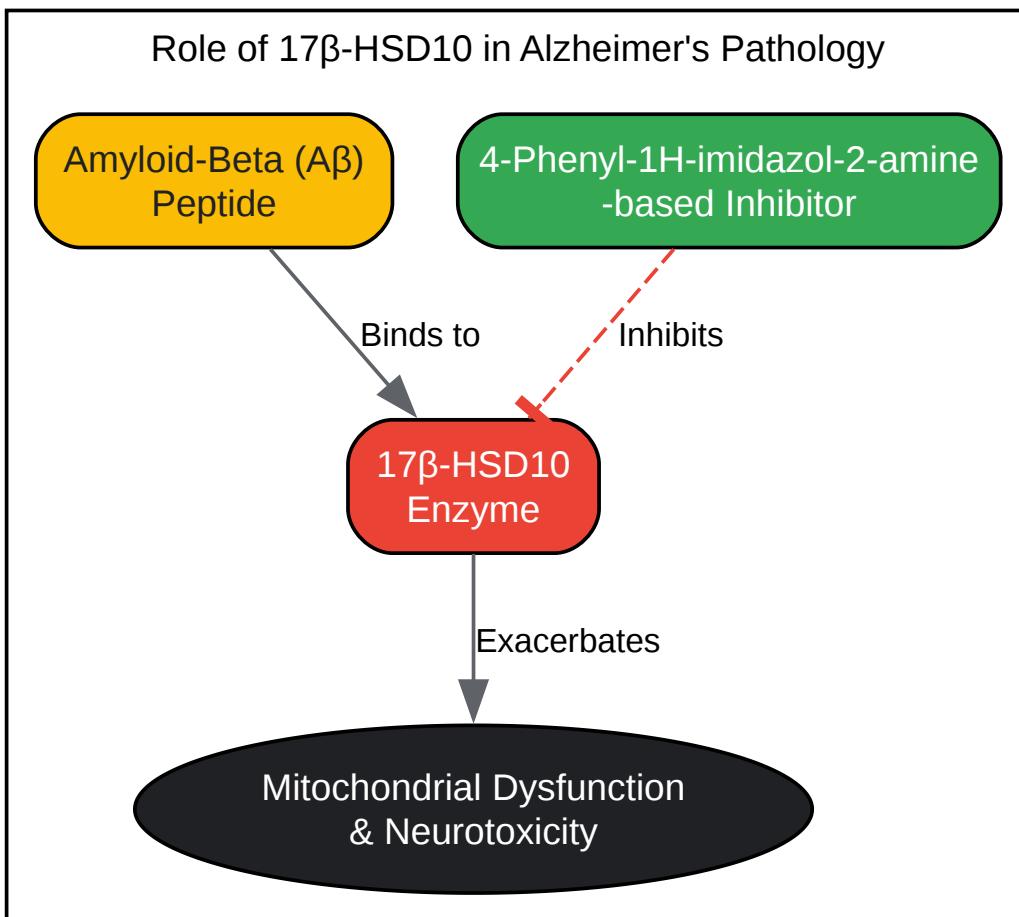
Target Class	Specific Example(s)	Therapeutic Area	Reference(s)
GPCRs	Dopamine D <sub>2</sub> / Serotonin 5-HT <sub>1a</sub> /5-HT <sub>2a</sub> Receptors	Antipsychotics / CNS Disorders	[4]
	Histamine H <sub>3</sub> Receptors	CNS Disorders	[13]
Enzymes	Phosphodiesterase 10A (PDE10A)	Schizophrenia / Huntington's	[5]
	17 $\beta$ -Hydroxysteroid Dehydrogenase Type 10 (17 $\beta$ -HSD10)	Alzheimer's Disease	[6]

| Ion Channels | GABA-A Receptors | Anxiolytics / Sedatives | [7] |

## Case Study: Targeting 17 $\beta$ -HSD10 in Alzheimer's Disease

A compelling application of this scaffold is in the development of inhibitors for 17 $\beta$ -hydroxysteroid dehydrogenase type 10 (17 $\beta$ -HSD10), an enzyme implicated in the pathology of Alzheimer's disease.[6] 17 $\beta$ -HSD10 is known to bind to the amyloid-beta (A $\beta$ ) peptide, potentially exacerbating its neurotoxic effects. Inhibiting this enzyme is therefore a promising therapeutic strategy.

Rational drug design studies based on a 2-phenyl-1H-benzo[d]imidazole core (a close analog) revealed that the scaffold fits neatly into the enzyme's active site. The imidazole core can form crucial hydrogen bonds with key amino acid residues like Gln165, while the phenyl ring occupies a hydrophobic pocket.[6] This provides a clear, structure-based rationale for using 4-Phenyl-1H-imidazol-2-amine as a starting point for designing novel 17 $\beta$ -HSD10 inhibitors.



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Caption: Proposed mechanism of action for a 17 $\beta$ -HSD10 inhibitor in Alzheimer's Disease.

## Analytical and Quality Control Methodologies

Rigorous analytical control is essential to ensure the purity, identity, and stability of the compound. A multi-pronged approach combining chromatography and spectroscopy is standard practice.

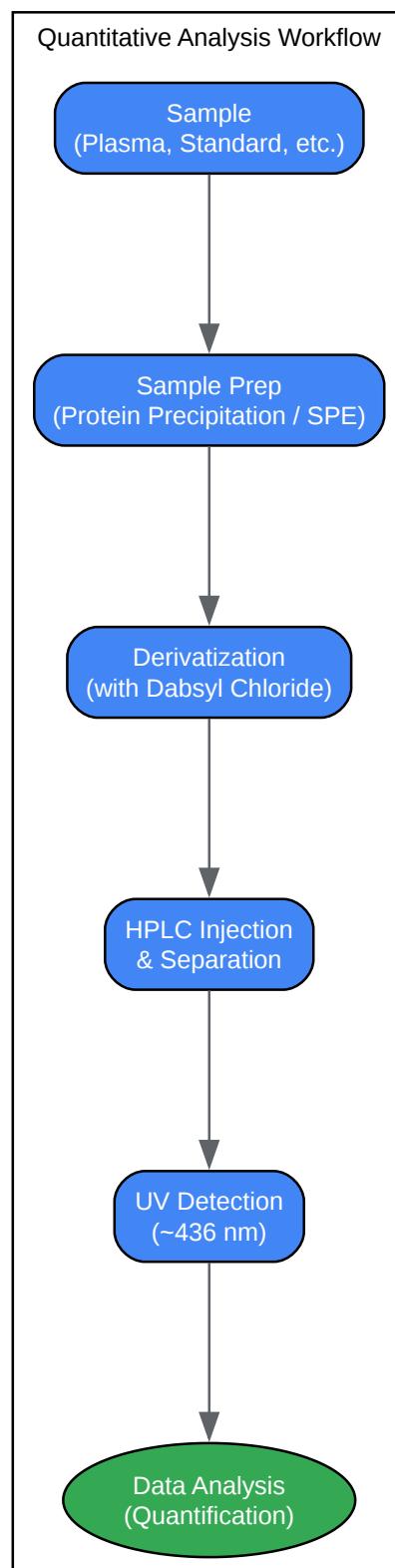
### High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing purity and quantifying the compound in various matrices. For imidazole compounds that may lack a strong chromophore for UV detection at low concentrations, a pre-column derivatization strategy can be employed.

## Exemplar Protocol: HPLC-UV Analysis with Dabsyl Derivatization

This protocol is based on a validated method for analyzing 1H-4-substituted imidazoles in biological samples and is highly adaptable.[13]

- Sample Preparation: Prepare a stock solution of **4-Phenyl-1H-imidazol-2-amine hemisulfate** in a suitable solvent (e.g., methanol or acetonitrile). For biological samples (plasma, tissue homogenate), perform a protein precipitation step followed by solid-phase extraction (SPE) to clean and concentrate the analyte.
- Derivatization:
  - To an aliquot of the sample or standard, add a solution of 4-dimethylaminoazobenzene-4'-sulfonyl chloride (dabsyl chloride) in acetonitrile.
  - Add a buffering agent (e.g., sodium bicarbonate buffer) to maintain alkaline pH, which is optimal for the reaction.
  - Heat the mixture (e.g., 70 °C for 15 minutes) to drive the reaction to completion. The dabsyl group attaches to the primary amine, yielding a brightly colored derivative with strong UV absorbance.
- HPLC Conditions (Typical):
  - Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
  - Mobile Phase: Gradient elution using (A) Acetonitrile and (B) an aqueous buffer (e.g., acetate buffer).
  - Detection: UV-Vis detector set to the absorbance maximum of the dabsyl derivative (~436 nm).
  - Quantification: Generate a calibration curve using standards of known concentrations to quantify the analyte in unknown samples. The lower limit of quantification (LLOQ) can reach the low ng/mL range with this method.[13]



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Caption: Workflow for the quantitative analysis of 4-Phenyl-1H-imidazol-2-amine via HPLC.

## Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR):  $^1\text{H}$  and  $^{13}\text{C}$  NMR are indispensable for confirming the molecular structure. The  $^1\text{H}$  NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl ring, the lone proton on the imidazole ring, and exchangeable protons for the amino group.[1]
- Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) will confirm the molecular weight of the free base, typically showing a prominent  $[\text{M}+\text{H}]^+$  ion.[1]

## Conclusion and Future Directions

**4-Phenyl-1H-imidazol-2-amine hemisulfate** is more than just a chemical intermediate; it is a gateway to a vast and pharmacologically rich chemical space. Its robust synthesis and the proven track record of the 2-aminoimidazole scaffold make it an exceptionally valuable tool for drug discovery and development. The methodologies and insights presented in this guide provide a solid foundation for researchers to handle, synthesize, analyze, and strategically deploy this compound in their research programs.

Future work should focus on expanding the library of derivatives based on this core and screening them against diverse biological target classes. Exploring its potential in areas beyond pharmaceuticals, such as in the development of novel materials or as a ligand in coordination chemistry, could also yield exciting discoveries.

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